molecular formula C11H12N2OS B10812666 Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- CAS No. 72225-21-9

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl-

Cat. No.: B10812666
CAS No.: 72225-21-9
M. Wt: 220.29 g/mol
InChI Key: ZPPXSYPBRRFKCX-UHFFFAOYSA-N
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Description

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Biological Activity

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- has the molecular formula C11H12N2OSC_{11}H_{12}N_2OS and features a thiazole ring that contributes to its unique biological properties. The presence of the thiazole moiety is significant as it often correlates with antimicrobial and anticancer activities.

Compound Molecular Formula Key Structural Features Biological Activity
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl-C₁₁H₁₂N₂OSThiazole ring, methyl groupAnticancer, antimicrobial

Synthesis

The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the benzamide structure. Various methods have been reported for synthesizing similar compounds, often focusing on optimizing yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzamide derivatives, particularly against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells such as MDA-MB-231. In a study, it resulted in a significant increase in annexin V-FITC positive apoptotic cells (from 0.18% to 22.04%) compared to control groups .
  • Enzyme Inhibition : It exhibits selective inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values indicating strong selectivity for CA IX (10.93–25.06 nM) over CA II (1.55–3.92 μM) .

Antimicrobial Activity

The thiazole component is associated with notable antimicrobial properties:

  • In Vitro Studies : Compounds containing thiazole rings have demonstrated efficacy against a range of bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate apoptosis induction.
    • Findings : Significant increase in late apoptotic phase cells when treated with Benzamide derivatives compared to controls.
  • Antimicrobial Efficacy Against E. coli :
    • Objective : Assess MIC values.
    • Results : Compounds exhibited MICs ranging from 0.03–7.81 µg/mL against various strains .

Properties

CAS No.

72225-21-9

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C11H12N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-4,7H,5-6H2,1H3,(H,12,13,14)

InChI Key

ZPPXSYPBRRFKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NCCS2

Origin of Product

United States

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